molecular formula C21H23N3O4S B12900486 Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- CAS No. 651309-19-2

Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-

Cat. No.: B12900486
CAS No.: 651309-19-2
M. Wt: 413.5 g/mol
InChI Key: FLBMODXYQKWWAH-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- is a structurally complex benzoic acid derivative. Its core structure features a benzoic acid moiety substituted at the 3-position with a propyl chain linked to a sulfonamide group. This sulfonamide group is further modified with a 2-aminoethylamine side chain and a 5-isoquinolinyl aromatic system.

Characterization methods such as NMR and LC–MS, as described for related compounds in , would be critical for verifying its purity and structure.

Properties

CAS No.

651309-19-2

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

3-[3-[2-aminoethyl(isoquinolin-5-ylsulfonyl)amino]propyl]benzoic acid

InChI

InChI=1S/C21H23N3O4S/c22-10-13-24(12-3-5-16-4-1-6-17(14-16)21(25)26)29(27,28)20-8-2-7-18-15-23-11-9-19(18)20/h1-2,4,6-9,11,14-15H,3,5,10,12-13,22H2,(H,25,26)

InChI Key

FLBMODXYQKWWAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(N-(2-Aminoethyl)isoquinoline-5-sulfonamido)propyl)benzoic acid typically involves multiple steps:

    Formation of Isoquinoline Sulfonamide: The isoquinoline-5-sulfonyl chloride is reacted with 2-aminoethylamine under basic conditions to form the isoquinoline sulfonamide.

    Linking the Propyl Chain: The resulting sulfonamide is then reacted with 3-bromopropylamine to introduce the propyl chain.

    Coupling with Benzoic Acid: Finally, the intermediate is coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include carboxylic acids or sulfonic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-(N-(2-Aminoethyl)isoquinoline-5-sulfonamido)propyl)benzoic acid involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with proteins, affecting their function. The benzoic acid moiety can also participate in various biochemical pathways, modulating cellular processes.

Comparison with Similar Compounds

Key Structural Differences :

Compound Substituent on Sulfonamide Alkyl Chain Length Aromatic Group
Target Compound 2-Aminoethyl C3 (propyl) 5-Isoquinolinyl
N-(3-aminopropyl)-... () 3-Aminopropyl C3 (propyl) 2-Thienyl
4-[3-...] () 3-Aminopropyl C3 (propyl) 5-Isoquinolinyl

Benzoic Acid Esters and Amides

and describe benzoic acid derivatives with ester or amide functionalities:

  • 3-(4-(3-((3,5-dimethoxybenzoyl)oxy)propyl)piperazin-1-yl)propyl 3,4-dimethoxybenzoate (6v) : A piperazine-linked dimethoxybenzoate ester. Unlike the target compound, this lacks a sulfonamide group but shares a benzoic acid core with methoxy substituents, which could influence electronic properties and solubility .
  • 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester: Synthesized via nitro reduction and esterification (). The isopropyl ester group contrasts with the target compound’s sulfonamide, likely reducing polar interactions but improving lipid membrane permeability .

Functional Group Impact :

Compound Functional Group Key Features
Target Compound Sulfonamide Hydrogen-bonding capability, enzyme inhibition potential
6v () Ester Hydrolyzable, lower metabolic stability
3-Amino... () Amide/Ester Balanced polarity, tunable solubility

Insights from Cannabinoid Receptor SAR Studies

highlights structure-activity relationships (SAR) for N-(hydroxyalkyl)arachidonylamides.

  • Chain Length : A one-carbon increase in the N-(hydroxyalkyl) chain improved CB1 receptor affinity by 2-fold, but further extension reduced potency. This suggests the target compound’s propyl chain may optimize bulk without steric clashes .
  • Substituent Bulk: Bulky groups like benzyl decreased affinity, whereas smaller groups (e.g., hydroxyethyl) maintained activity.

Substituent Electronic Effects

and describe benzoic acid derivatives with electron-withdrawing or donating groups:

  • 2-{[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid (): Contains a dioxoisoindolyl group, which is strongly electron-withdrawing.
  • 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid (): A thiol-containing analog. The absence of a thiol in the target compound may reduce redox sensitivity but improve stability .

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound (Source) Substituent Alkyl Chain Aromatic Group Key Characterization Methods
Target Compound () 2-Aminoethyl C3 5-Isoquinolinyl NMR, LC–MS (inferred)
N-(3-aminopropyl)-... () 3-Aminopropyl C3 2-Thienyl NMR, LC–MS (inferred)
4-[3-...] () 3-Aminopropyl C3 5-Isoquinolinyl NMR, LC–MS (inferred)

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- (CAS No. 651309-19-2) is a novel structure that combines benzoic acid with isoquinoline and sulfonamide functionalities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H23N3O4S
  • Molecular Weight : 413.49 g/mol

The compound features a benzoic acid moiety linked to a propyl chain that contains an aminoethyl group attached to a 5-isoquinolinylsulfonyl group. This unique structure may contribute to its biological activity by influencing interactions with various biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antitumor Activity :
    • Research indicates that benzoic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the same scaffold have shown promising results in inhibiting cell proliferation in melanoma (A2058) and liver cancer (Hep-G2) cell lines .
  • Proteasome and Autophagy Modulation :
    • A study demonstrated that related benzoic acid derivatives enhance the activity of critical protein degradation pathways, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are vital for maintaining cellular homeostasis and could be targeted for anti-aging therapies .
  • Enzyme Inhibition :
    • The compound has been evaluated for its potential to inhibit various enzymes, including cathepsins B and L, which play roles in protein degradation and have implications in cancer progression .

Case Study 1: Cytotoxicity Evaluation

In a comparative study of several benzoic acid derivatives, the compound was assessed for its cytotoxic effects on human foreskin fibroblasts and cancer cell lines. The results indicated minimal cytotoxicity at concentrations up to 10 μg/mL, suggesting a favorable safety profile while maintaining bioactivity against cancer cells .

Case Study 2: Proteostasis Network Influence

Another investigation focused on the impact of benzoic acid derivatives on the proteostasis network. The study reported that compounds similar to Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- significantly enhanced the activity of chymotrypsin-like proteasome activity, indicating their potential as modulators in therapeutic strategies aimed at age-related decline in proteostasis .

The biological activities of Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- can be attributed to:

  • Binding Affinity : The structural components allow for potential binding interactions with target proteins involved in cell signaling and degradation pathways.
  • Regulation of Enzymatic Activity : By modulating enzyme activities such as those of cathepsins, this compound may influence cellular processes like apoptosis and autophagy.

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